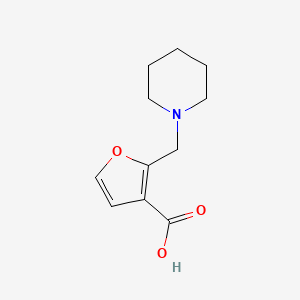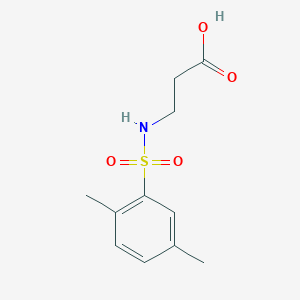![molecular formula C11H6F3NO3 B1302433 Ácido 5-[3-(trifluorometil)fenil]-1,3-oxazol-4-carboxílico CAS No. 220652-95-9](/img/structure/B1302433.png)
Ácido 5-[3-(trifluorometil)fenil]-1,3-oxazol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular weight of 257.17 . The IUPAC name for this compound is 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as our compound, can be achieved through various methods. One method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the synthesis from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.17 . More specific properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Desarrollo de fármacos
El grupo trifluorometil es una característica común en muchos fármacos aprobados por la FDA . La presencia de este grupo en "Ácido 5-[3-(trifluorometil)fenil]-1,3-oxazol-4-carboxílico" sugiere posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos .
Síntesis de Selinexor
Este compuesto se puede utilizar en la síntesis de Selinexor, un fármaco contra el cáncer . El proceso comienza con 3,5-bis(trifluorometil)benzonitrilo, que se hidroliza para formar 3,5-bis(trifluorometil)benzamida .
Derivatización química
3,5-Bis(trifluorometil)fenilisocianato, un derivado del compuesto, se utiliza en la derivatización química de superficies modelo funcionalizadas con amino .
Preparación de sales zwitteriónicas de arilaminotiocarbonilpiridinio
El derivado de isocianato del compuesto también se puede utilizar en la preparación de sales zwitteriónicas de arilaminotiocarbonilpiridinio .
Síntesis biocatalítica
El compuesto se puede utilizar en procesos de síntesis biocatalítica . Los micelios obtenidos de la biorreducción de 3,5-BTAP se pueden utilizar para evaluar sus capacidades catalíticas .
Compuestos que contienen flúor
El compuesto, al ser un compuesto que contiene flúor, se puede utilizar en el desarrollo de nuevos materiales para electrónica, agroquímicos y catálisis .
Inhibidor de fusión del virus de la influenza A
Un inhibidor de fusión del virus de la influenza A, basado en oligotiofeno, está tapado con ácido 3-fluoro-5-(trifluorometil)benzoico .
Conversión a cloruro de acilo
El grupo ácido carboxílico en el compuesto se puede convertir en un cloruro de acilo para la sustitución nucleofílica y la acilación de Friedel-Crafts .
Mecanismo De Acción
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is not yet fully understood. However, it is believed to interact with enzymes involved in drug metabolism, leading to the inhibition of the activity of those enzymes. This inhibition can lead to the alteration of drug absorption, distribution, and elimination, as well as the alteration of drug metabolism and the alteration of drug-receptor interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid have been studied in various animal models. Studies have shown that 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can inhibit the activity of certain enzymes involved in drug metabolism, leading to altered drug absorption, distribution, and elimination. 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has also been found to affect the pharmacokinetics and pharmacodynamics of drugs, as well as to modulate the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a useful tool for laboratory experiments, as it is able to inhibit the activity of certain enzymes involved in drug metabolism. However, there are some limitations to its use in laboratory experiments. For example, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is not always stable in solution, and it can be difficult to accurately measure its concentration. Additionally, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can be toxic in high concentrations, and it can be difficult to accurately control its concentration in laboratory experiments.
Direcciones Futuras
The potential applications of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid are vast and varied. Future research should focus on further elucidating the mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, as well as exploring its potential applications in drug discovery and drug synthesis. Additionally, further research should focus on the development of methods for accurately measuring and controlling the concentration of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid in laboratory experiments. Finally, further research should focus on the potential biochemical and physiological effects of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, as well as its potential therapeutic applications.
Métodos De Síntesis
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3-trifluoromethylbenzoic acid with 1,3-oxazole-4-carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, and the product is purified by column chromatography. Other methods of synthesis include the reaction of 3-trifluoromethylbenzaldehyde with 1,3-oxazole-4-carboxylic acid in the presence of a base, and the reaction of 3-trifluoromethylbenzyl bromide with 1,3-oxazole-4-carboxylic acid in the presence of a base.
Safety and Hazards
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSBKOCNUXOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372335 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220652-95-9 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




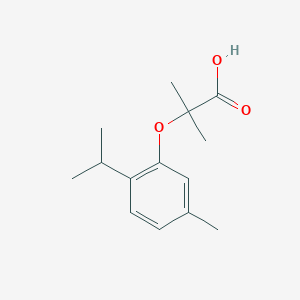
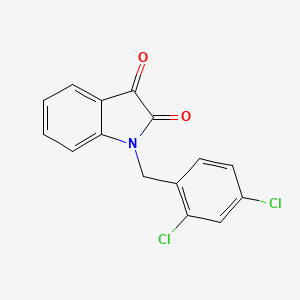


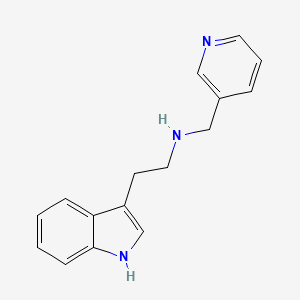
![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)
